molecular formula C15H15N3O5Se B11476335 2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11476335
M. Wt: 396.27 g/mol
InChI Key: SPTPVXSZRLFRMG-UHFFFAOYSA-N
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Description

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including an amino group, methoxy groups, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4,7-dimethoxy-1,3-benzodioxole with a suitable selenazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the benzodioxole moiety may enhance its ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one
  • 2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Uniqueness

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. The combination of the benzodioxole and selenazole moieties enhances its potential for diverse applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N3O5Se

Molecular Weight

396.27 g/mol

IUPAC Name

2-amino-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H15N3O5Se/c1-20-8-3-6(10(21-2)12-11(8)22-5-23-12)7-4-9(19)17-14-13(7)24-15(16)18-14/h3,7H,4-5H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

SPTPVXSZRLFRMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3[Se]C(=N4)N)OC)OCO2

Origin of Product

United States

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